1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.
Synthesis Analysis
This involves understanding the methods used to create the compound. It often involves multiple steps and various reagents.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical reactivity.Scientific Research Applications
Photochemical Properties and Reactions
- Photochemical Transformations : A study by Kravchenko et al. (2018) explored the photochemical transformations of compounds related to 1-(3,5-di-tert-butyl-4-hydroxyphenyl) derivatives. They investigated the absorption and fluorescence properties of these compounds and their photoproducts, providing insights into their potential applications in photochemical processes (Kravchenko et al., 2018).
Chemosensors for Ion Detection
- Fluorescent Chemosensors : Emandi et al. (2018) reported the use of imidazole derivatives, structurally similar to 1-(3,5-di-tert-butyl-4-hydroxyphenyl) compounds, as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds' unique sensing capabilities towards specific ions highlight their potential in environmental monitoring and safety applications (Emandi et al., 2018).
Synthesis and Dimerization Studies
- Synthesis and Dimerization : Research by Shaekhov et al. (2012) on dibutyl (3,5-di-tert-butyl-4-oxo-2,5-cyclohexadienylidenemethyl)phosphonate, a related compound, demonstrated its synthesis and dimerization properties. This study contributes to understanding the chemical behavior and potential applications of such compounds in synthetic chemistry (Shaekhov et al., 2012).
Modification of Phenoxyl-nitroxyl Radicals
- Modification of Radicals : A 2018 study by Ten et al. described the modification of phenoxyl-nitroxyl radicals using 4H-imidazole N-oxide derivatives. This research could have implications in developing new materials with specific electroactive and paramagnetic properties (Ten et al., 2018).
Complex Formation and Stability Studies
- Hexacoordinate Complex Formation : Poddel’sky et al. (2008) studied the formation of a hexacoordinate complex involving 3,5-di-tert-butyl-phenolate-2-yl)-amine ligand. This research provides insights into the stability and reactivity of such complexes, which can be crucial in the development of new coordination compounds (Poddel’sky et al., 2008).
Photocytotoxicity in Cancer Cells
- Photocytotoxicity Studies : Musib et al. (2019) explored the use of Mn(I)–carbonyl complexes, including derivatives of 1-(3,5-di-tert-butyl-4-hydroxyphenyl), for photocytotoxicity against cancer cells. This research indicates potential applications in photo-theranostics, combining therapeutic and diagnostic functions in cancer treatment (Musib et al., 2019).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : Research by Adnan et al. (2014) involved the synthesis of various heterocyclic compounds, including oxazepine and pyrazole derivatives, from 2-aminobenzimidazole. This study contributes to the broader field of synthetic organic chemistry and the development of novel heterocyclic compounds (Adnan et al., 2014).
Fungicidal Activities of Derivatives
- Fungicidal Activity Studies : Mao et al. (2012) synthesized a series of compounds, including derivatives of 1H-1,2,4-triazol-1-yl-ethanone, and evaluated their fungicidal activities. This research highlights the potential agricultural applications of these compounds in controlling fungal infections (Mao et al., 2012).
Benzimidazole Derivatives Synthesis
- Benzimidazole Derivatives : A study by Komissarov (1990) on the synthesis of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-R-benzimidazoles reveals important methods in organic synthesis, particularly in the preparation of benzimidazole derivatives (Komissarov, 1990).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It includes studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, modifications, or areas that need further study.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethylbenzimidazol-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3/c1-17-12-22-23(13-18(17)2)31(26(30-22)29-10-9-11-32)16-24(33)19-14-20(27(3,4)5)25(34)21(15-19)28(6,7)8/h12-15,32,34H,9-11,16H2,1-8H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGGKILBWERDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)NCCCO)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386304 | |
Record name | CID-2858522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320985 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone | |
CAS RN |
758679-97-9 | |
Record name | CID-2858522 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0758679979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CID-2858522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 758679-97-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CID-2858522 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z744D8S6JG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.